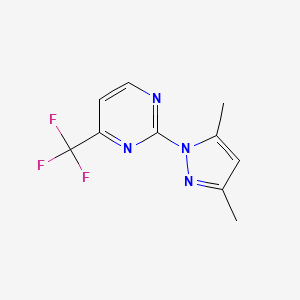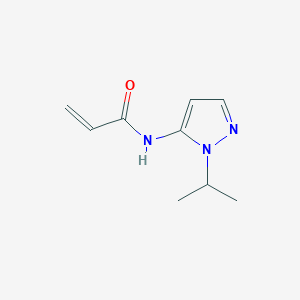
3-Fluoro-4-iodo-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-iodo-2-methoxyaniline is a chemical compound with the molecular formula C7H7FINO . It has a molecular weight of 267.04 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-iodo-2-methoxyaniline is 1S/C7H7FINO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure.It is stored at ambient temperature . The physical form of the compound is not specified in the search results.
Wissenschaftliche Forschungsanwendungen
Fluorescent Indicators for Cytosolic Calcium
A group of fluorescent indicators for measuring cytosolic free Ca2+ was synthesized, integrating a chromophore similar to rhodamine or fluorescein with a calcium-binding chelating site. These indicators, which include compounds such as fluo-3, offer significant advancements for fluorescence microscopy and flow cytometry due to their visible excitation wavelengths and significant fluorescence enhancement upon calcium binding, although they lack a wavelength shift upon binding calcium (Minta, Kao, & Tsien, 1989).
Synthesis and Application in Organic Chemistry
Research on the synthesis and application of fluorinated and iodinated anilines, like 3-Fluoro-4-iodo-2-methoxyaniline, has led to the development of new synthetic methods and compounds with potential applications in pharmaceuticals and materials science. For instance, the Ullmann Methoxylation technique has been utilized for the preparation of various aniline derivatives, demonstrating the utility of halogen and methoxy functional groups in organic synthesis (Ragan et al., 2003).
Development of Imaging Agents
Synthesis and preliminary evaluation of imaging agents, like 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), for potential use in detecting viral infections and monitoring gene therapy through positron emission tomography (PET) imaging. This research underscores the importance of fluorinated compounds in the development of novel imaging agents for biomedical applications (Alauddin & Conti, 1998).
Polyvalent Iodine Chemistry
The chemistry of polyvalent iodine compounds has seen rapid development, particularly in their use as reagents for oxidative transformations in organic synthesis. These compounds are environmentally benign and have found widespread application in synthesizing complex organic molecules, highlighting the role of iodinated compounds like 3-Fluoro-4-iodo-2-methoxyaniline in modern synthetic chemistry (Zhdankin & Stang, 2008).
Probe Development for Sensing Applications
The development of fluorescent probes based on structural modifications of fluorophores, such as the BODIPY chromophore, for sensitive and selective sensing of biological and chemical species. Research into the modification of fluorophores to improve their properties for sensing applications showcases the versatility of fluorinated compounds in creating sensitive diagnostic tools (Gabe et al., 2006).
Safety And Hazards
3-Fluoro-4-iodo-2-methoxyaniline is labeled with the signal word “Warning” and has several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Eigenschaften
IUPAC Name |
3-fluoro-4-iodo-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMGCQBKZYMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodo-2-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)


![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)





